Acetamide, N-(4-bromophenyl)-2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]-
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Overview
Description
N-(4-BROMOPHENYL)-2-[5-(2-CHLOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDE is a synthetic organic compound that belongs to the class of tetrazole derivatives. This compound is of interest due to its potential applications in medicinal chemistry, particularly as a pharmacophore in drug design. The presence of both bromine and chlorine atoms in its structure suggests that it may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-BROMOPHENYL)-2-[5-(2-CHLOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDE typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by the cycloaddition reaction of an azide with a nitrile. For instance, 2-chlorobenzonitrile can react with sodium azide in the presence of a suitable catalyst to form 5-(2-chlorophenyl)-2H-tetrazole.
Acylation Reaction: The tetrazole derivative is then subjected to an acylation reaction with 4-bromoaniline to form the final product. This step typically requires the use of an acylating agent such as acetyl chloride or acetic anhydride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and purity. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, would be considered to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
N-(4-BROMOPHENYL)-2-[5-(2-CHLOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDE can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, potentially altering the tetrazole ring or the aromatic substituents.
Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products
Substitution Products: New derivatives with different substituents on the aromatic rings.
Oxidation Products: Oxidized forms of the tetrazole ring or aromatic rings.
Hydrolysis Products: Corresponding carboxylic acid and amine.
Scientific Research Applications
N-(4-BROMOPHENYL)-2-[5-(2-CHLOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied as a potential pharmacophore for the development of new drugs, particularly those targeting neurological and inflammatory diseases.
Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and its potential as a therapeutic agent.
Chemical Biology: It serves as a tool compound to investigate the role of tetrazole derivatives in biological systems.
Industrial Applications: The compound may be used in the synthesis of advanced materials or as an intermediate in the production of other chemical entities.
Mechanism of Action
The mechanism of action of N-(4-BROMOPHENYL)-2-[5-(2-CHLOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, apoptosis, or neurotransmission, depending on its specific biological activity.
Comparison with Similar Compounds
Similar Compounds
- N-(4-BROMOPHENYL)-2-[5-(2-FLUOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDE
- N-(4-BROMOPHENYL)-2-[5-(2-METHOXYPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDE
- N-(4-BROMOPHENYL)-2-[5-(2-METHYLPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDE
Uniqueness
N-(4-BROMOPHENYL)-2-[5-(2-CHLOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDE is unique due to the presence of both bromine and chlorine atoms, which may confer distinct electronic and steric properties
Properties
Molecular Formula |
C15H11BrClN5O |
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Molecular Weight |
392.64 g/mol |
IUPAC Name |
N-(4-bromophenyl)-2-[5-(2-chlorophenyl)tetrazol-2-yl]acetamide |
InChI |
InChI=1S/C15H11BrClN5O/c16-10-5-7-11(8-6-10)18-14(23)9-22-20-15(19-21-22)12-3-1-2-4-13(12)17/h1-8H,9H2,(H,18,23) |
InChI Key |
YAFZUQFDIMGUOC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN(N=N2)CC(=O)NC3=CC=C(C=C3)Br)Cl |
Origin of Product |
United States |
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